![molecular formula C12H18N2O B11805729 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine and cycloheptane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted cycloheptanone, followed by the introduction of the aminoethyl group through reductive amination. The reaction conditions often require the use of catalysts like palladium on carbon and hydrogen gas to facilitate the reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further modify the aminoethyl group or reduce any unsaturated bonds within the structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with enhanced biological activity.
Applications De Recherche Scientifique
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Aminoethyl)-2,3-dihydro-1H-inden-1-one
- 4-(1-Aminoethyl)-1,2,3,4-tetrahydroquinoline
- 4-(1-Aminoethyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one is unique due to its combination of a seven-membered ring fused with a pyridine moiety, which is less common compared to other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-(1-aminoethyl)-2,5,6,7,8,9-hexahydrocyclohepta[c]pyridin-3-one |
InChI |
InChI=1S/C12H18N2O/c1-8(13)11-10-6-4-2-3-5-9(10)7-14-12(11)15/h7-8H,2-6,13H2,1H3,(H,14,15) |
Clé InChI |
RWVIADQQRKKITF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C2CCCCCC2=CNC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


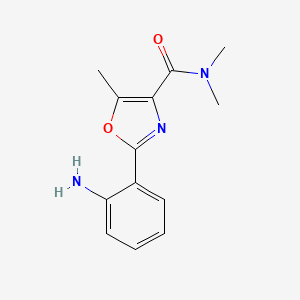


![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)
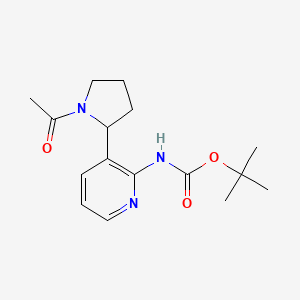
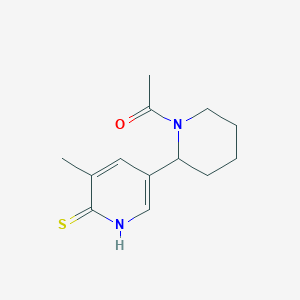

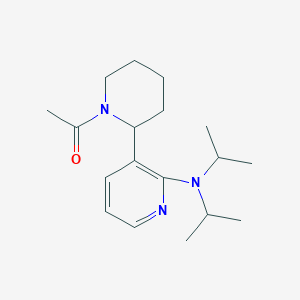

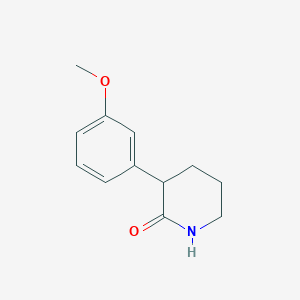

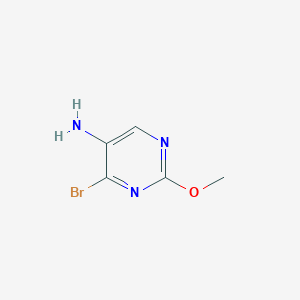
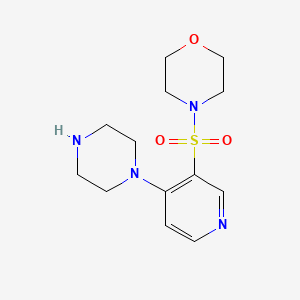
![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)
